1-乙酰硫代丁酸-4-基 2,5-二氧代吡咯烷-1-基酯

描述

Synthesis Analysis

Thioflavin T belongs to the class of benzothiazole dyes and was first synthesized by Hägg and colleagues in 1950. Since then, it has been used as a vital tool in the research of many diseases such as Alzheimer’s, Parkinson’s, and Huntington’s.Molecular Structure Analysis

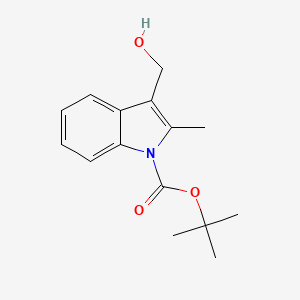

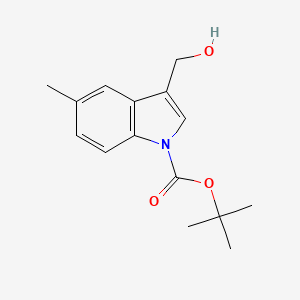

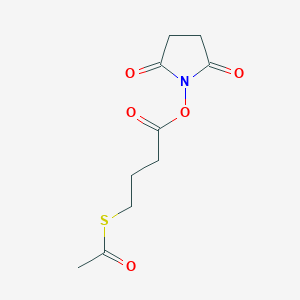

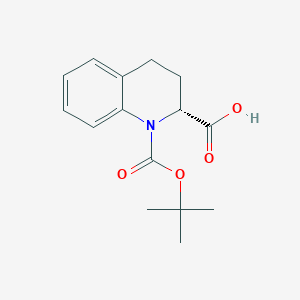

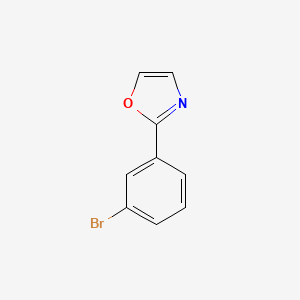

The molecular formula of Butanoic acid, 4-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is C10H13NO5S. The InChI and SMILES strings provide a detailed description of the molecule’s structure.Chemical Reactions Analysis

As a fluorescent dye, Butanoic acid, 4-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is primarily used in the detection and investigation of biological processes rather than undergoing chemical reactions.Physical And Chemical Properties Analysis

Thioflavin T is a yellow crystalline powder that is soluble in water, ethanol, and other organic solvents. The fluorescence emission maximum of ThT is at 484 nm when excited at 450 nm. This compound has a melting point of 267°C and a boiling point of 624 °C at 760 mmHg.科学研究应用

抗惊厥研究

该化合物已用于合成具有强抗惊厥活性的杂合吡咯烷-2,5-二酮衍生物 . 使用该方法合成的特定化合物表现出最强的抗惊厥活性,并具有良好的安全性 .

疼痛管理

上述相同的化合物在各种疼痛模型中也显示出有效性,包括小鼠的福尔马林强直性疼痛测试、辣椒素诱导的疼痛模型和奥沙利铂诱导的神经性疼痛模型 .

单克隆抗体生产

在生物技术领域,该化合物已被用于改善中国仓鼠卵巢细胞培养中的单克隆抗体生产 . 研究发现,它可以提高单克隆抗体生产过程中的细胞特异性葡萄糖摄取率和细胞内三磷酸腺苷的含量 .

糖基化控制

该化合物还被发现可以抑制单克隆抗体的半乳糖基化,这是治疗性单克隆抗体的重要质量属性 . 因此,它可用于控制 N-连接糖基的半乳糖基化水平 .

抗体-药物偶联物 (ADC)

该化合物可用于创建 ADC,ADC 是将抗体与细胞毒性药物相结合的靶向疗法. 抗体部分识别并结合特定细胞,而该化合物则充当连接抗体与药物分子的连接体.

抗菌和抗氧化活性

该化合物已用于合成金属配合物,这些金属配合物已显示出增强的抗菌活性,对枯草芽孢杆菌和大肠杆菌有作用,以及显着的抗氧化活性 .

作用机制

Target of Action

The primary target of the compound 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium ion flow into cells, which is essential for various cellular functions.

Mode of Action

2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate interacts with its targets by inhibiting calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition results in a decrease in the influx of calcium ions into cells, thereby affecting cellular functions that depend on calcium signaling.

Pharmacokinetics

The compound 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate has shown high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate’s action primarily involve the inhibition of calcium currents. This can lead to a decrease in calcium-dependent cellular functions. In animal models, this compound has shown potent anticonvulsant properties, suggesting potential therapeutic applications in neurological disorders such as epilepsy .

Action Environment

The action, efficacy, and stability of 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature . .

安全和危害

The compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use. Specific safety and hazard information should be obtained from the material safety data sheet provided by the supplier.

未来方向

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-acetylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-7(12)17-6-2-3-10(15)16-11-8(13)4-5-9(11)14/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKYUKDBVOLOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1520509.png)